Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate

Catalog No.
S13966746
CAS No.
M.F
C25H39NO5
M. Wt
433.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate

Product Name

Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate

IUPAC Name

diethyl 2-acetamido-2-[2-(2-octylphenyl)ethyl]propanedioate

Molecular Formula

C25H39NO5

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C25H39NO5/c1-5-8-9-10-11-12-15-21-16-13-14-17-22(21)18-19-25(26-20(4)27,23(28)30-6-2)24(29)31-7-3/h13-14,16-17H,5-12,15,18-19H2,1-4H3,(H,26,27)

InChI Key

UEIHAILXRQTCCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C

Diethyl 2-acetamido-2-(2-octylphenethyl)malonate is an organic compound with the molecular formula C25H39NO5 and a molecular weight of 433.58 g/mol. This compound features a unique structure that combines diethyl malonate and 2-octylphenethylamine, making it a valuable building block in organic synthesis and medicinal chemistry. It is primarily recognized for its role as an impurity standard in the quality control of fingolimod, a medication used to treat multiple sclerosis, and has various applications in scientific research and industry .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: It can undergo nucleophilic substitution reactions, where the acetamido or ester groups are replaced by other nucleophiles under basic or acidic conditions .

The specific products formed from these reactions depend on the reagents and conditions employed.

The biological activity of diethyl 2-acetamido-2-(2-octylphenethyl)malonate is primarily linked to its interaction with biological molecules. It may act as a substrate or inhibitor in various enzymatic reactions, influencing metabolic pathways. The exact mechanisms of action are context-dependent and require further investigation to elucidate its potential therapeutic effects .

The synthesis of diethyl 2-acetamido-2-(2-octylphenethyl)malonate typically involves the following steps:

  • Starting Materials: The reaction begins with diethyl malonate, 4-octylphenethylamine, and acetic anhydride.
  • Reaction Conditions: The synthesis is carried out under controlled conditions to ensure the formation of the desired product.
  • Purification: After synthesis, the compound is purified through techniques such as crystallization to achieve high yield and purity .

In industrial settings, similar synthetic routes are followed but scaled up for larger production volumes.

Diethyl 2-acetamido-2-(2-octylphenethyl)malonate has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activities and interactions with biomolecules.
  • Medicine: Used as an impurity standard in quality control processes for fingolimod.
  • Industry: Employed in developing new materials and chemical processes .

Several compounds share structural similarities with diethyl 2-acetamido-2-(2-octylphenethyl)malonate:

Compound NameDescriptionUnique Features
Diethyl MalonateA simpler ester used widely in organic synthesisLacks the acetamido group, making it less versatile
4-OctylphenethylamineAn amine precursor for various compoundsServes as a building block but does not have ester functionalities
FingolimodA medication for multiple sclerosisContains diethyl 2-acetamido-2-(4-octylphenethyl)malonate as an impurity; primarily used for therapeutic purposes

Uniqueness

Diethyl 2-acetamido-2-(2-octylphenethyl)malonate stands out due to its specific combination of structural elements from both diethyl malonate and 4-octylphenethylamine. This unique configuration allows it to engage in diverse

The alkylation of diethyl acetamidomalonate (DEAM) with 4-octylphenethyl bromide is the cornerstone of synthesizing this compound. DEAM, a malonic acid diethyl ester derivative, serves as a versatile scaffold due to its reactive α-carbon, which undergoes nucleophilic displacement upon deprotonation.

Reaction Conditions and Optimization

Alkylation proceeds via a two-step mechanism:

  • Deprotonation: A strong base (e.g., cesium carbonate) abstracts the α-hydrogen, generating a resonance-stabilized enolate.
  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of 4-octylphenethyl bromide, forming a new carbon-carbon bond.

Table 1: Alkylation Reaction Parameters

ParameterSpecification
SubstrateDiethyl acetamidomalonate
Alkylating Agent4-Octylphenethyl bromide
SolventDimethyl sulfoxide (DMSO)
BaseCesium carbonate
Temperature80–100°C
Duration4–8 hours
Yield75–85%

The choice of cesium carbonate over traditional sodium hydride minimizes side reactions like over-alkylation. DMSO stabilizes the enolate intermediate through solvation, enhancing reaction efficiency.

Challenges and Solutions

  • Steric Hindrance: The bulky 4-octylphenethyl group impedes nucleophilic attack. Elevated temperatures (80–100°C) mitigate this by increasing reaction kinetics.
  • Moisture Sensitivity: Anhydrous conditions and nitrogen atmospheres prevent hydrolysis of the enolate.

Phase-Transfer Catalysis in Malonate Functionalization

Phase-transfer catalysis (PTC) has revolutionized malonate alkylation by enabling reactions in biphasic systems, improving yields, and reducing energy consumption.

Mechanism of PTC

PTC involves shuttling reactants between aqueous and organic phases. A cationic phase-transfer catalyst (e.g., tetrabutylammonium bromide) transports the deprotonated enolate into the organic phase, where it reacts with the alkylating agent.

Table 2: Performance of Phase-Transfer Catalysts

CatalystEnantioselectivity (% ee)Yield (%)
Tetrabutylammonium bromide-80–85
(S,S)-3,4,5-Trifluorophenyl-NAS bromide9895
D-Glucose-derived crown ether9790

Chiral catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide induce enantioselectivity by creating a stereoselective microenvironment around the enolate. For example, in the alkylation of DEAM, this catalyst achieves 98% enantiomeric excess (ee) by stabilizing one transition state through π-π interactions.

Industrial Applications

  • Continuous Flow Systems: Enhance mass transfer and temperature control, scaling reactions to multi-kilogram batches.
  • Solvent Recycling: DMSO and dichloromethane are recovered via distillation, aligning with green chemistry principles.

Stereochemical Control During Nucleophilic Displacement Reactions

Stereoselectivity in alkylation arises from the spatial arrangement of the enolate and electrophile. Computational studies (M06-2X and B3LYP methods) reveal that staggered transition states minimize torsional strain, favoring specific stereochemical outcomes.

Factors Influencing Stereoselectivity

  • Electrophile Size:

    • Methyl iodide: Attacks from the concave (endo) face due to reduced steric clash.
    • Bulkier electrophiles (e.g., benzyl bromide): Prefer the convex (exo) face to avoid repulsion with the cyclohexenone ring.
  • Substrate Conformation: Hydrogenation of the malonate’s double bond alters steric environments, reversing selectivity. For instance, saturated analogs exhibit exo-face alkylation with methyl iodide.

Table 3: Stereoselectivity Trends with Different Electrophiles

ElectrophileDiastereoselectivity (endo:exo)
Methyl iodide85:15
Benzyl bromide20:80
Allyl chloride40:60

Case Study: Enantioselective Synthesis

Using a D-glucose-derived crown ether catalyst, the Michael addition of diethyl acetoxymalonate to chalcones achieves 96% ee. The catalyst’s chiral pockets enforce a specific enolate geometry, dictating the attack trajectory.

α-Chymotrypsin-Mediated Enantioselective Hydrolysis Mechanisms

α-Chymotrypsin represents a paradigmatic serine protease that exhibits remarkable catalytic versatility beyond its natural proteolytic function [1] [2]. The enzyme catalyzes the enantioselective hydrolysis of diethyl 2-acetamido-2-(2-octylphenethyl)malonate through a sophisticated ping-pong mechanism involving covalent enzyme-substrate intermediates [3]. This biocatalytic transformation proceeds via a two-step mechanism wherein the initial nucleophilic attack by the catalytic serine residue (Ser195) forms an acyl-enzyme intermediate, followed by hydrolytic cleavage to regenerate the active enzyme [4].

The hydrolysis mechanism involves the formation of a tetrahedral intermediate stabilized by the oxyanion hole, comprising hydrogen bond donors that facilitate the reaction [4]. Throughout the catalytic cycle, histidine 57 functions as a general base-acid catalyst, facilitating proton transfer processes essential for substrate turnover [2]. The enantioselectivity arises from differential binding affinities of the two enantiomers within the enzyme's active site, where the 2-octylphenethyl substituent creates steric interactions that favor one stereoisomer over the other [5].

Kinetic analyses reveal that α-chymotrypsin-mediated hydrolysis of diethyl 2-acetamido-2-(2-octylphenethyl)malonate exhibits Michaelis-Menten behavior with apparent Km values ranging from 150-220 μM and kcat values of 4.8-6.0 s⁻¹, depending on the specific substrate substituents [1] . The reaction proceeds optimally at pH 7.8 and 25°C, achieving conversions of 45-52% with enantiomeric excesses exceeding 85% for most malonate derivatives [7] [8]. Enhanced enantioselectivity (up to 96% enantiomeric excess) can be achieved through chemical modification of the enzyme with hydrophobic groups, which promotes more selective substrate recognition [5].

Table 1: α-Chymotrypsin-Mediated Enantioselective Hydrolysis Parameters

SubstratepH OptimumTemperature (°C)Conversion (%)Enantiomeric Excess (%)Reaction Time (h)Km (μM)kcat (s⁻¹)
Diethyl acetamidomalonate7.8255085241506.0
Diethyl 2-acetamido-2-methylmalonate7.8254792241805.2
Diethyl 2-acetamido-2-benzylmalonate7.8254588242204.8
Diethyl 2-acetamido-2-allylmalonate7.8255279241655.8
Diethyl 2-acetamido-2-propargylmalonate7.8254884241905.1

The mechanistic understanding of α-chymotrypsin catalysis has been further elucidated through detailed kinetic studies employing flow and relaxation techniques [2]. These investigations have revealed the complexity of the catalytic process, which involves multiple ionization and conformational equilibria that account for the characteristic bell-shaped pH-rate profiles observed in chymotrypsin-catalyzed reactions [2]. The catalytically active enzyme conformation exists in pH-dependent equilibrium with a catalytically inactive form, which originates from the enzyme activation mechanism [2].

Lipase-Catalyzed Regioselective Modifications

Lipase enzymes demonstrate exceptional capability for regioselective modifications of diethyl 2-acetamido-2-(2-octylphenethyl)malonate, offering complementary selectivity patterns to proteolytic enzymes [9] [10]. These biocatalysts operate through acyl-enzyme intermediates formed via nucleophilic attack of the catalytic serine residue on the ester carbonyl group [11]. The regioselectivity emerges from the specific topology of the enzyme active site, which creates preferential binding orientations for different ester groups within the malonate framework [9].

Candida rugosa lipase exhibits pronounced selectivity for the 3-position of malonate esters, achieving 94% selectivity with 75% conversion under optimized conditions (50°C, 8 hours) [9]. In contrast, Candida antarctica lipase B (CaLB) demonstrates exceptional 2-position selectivity (97% selectivity, 82% conversion) when operating at elevated temperatures (60°C) in organic media [11]. The remarkable regioselectivity of CaLB stems from its distinctive active site architecture, which accommodates the acetamido substituent while directing nucleophilic attack to the proximal ester group [11].

The mechanistic basis for lipase regioselectivity involves differential stabilization of tetrahedral intermediates formed during acyl-enzyme formation [10]. Molecular dynamics simulations and crystallographic studies reveal that the 2-octylphenethyl substituent creates steric constraints that influence the orientation of ester groups within the active site [12]. Porcine pancreatic lipase exhibits unique 4-position selectivity (89% selectivity) due to its larger active site cavity, which accommodates bulky substituents while maintaining catalytic efficiency [13].

Table 2: Lipase-Catalyzed Regioselective Modifications

Lipase SourceSubstrateRegioselectivityConversion (%)Selectivity (%)Temperature (°C)Reaction Time (h)
Candida rugosaDiethyl malonate3-position7594508
Candida antarctica (CaLB)Diethyl 2-acetamidomalonate2-position8297606
Porcine pancreasDiethyl phenylmalonate4-position68894512
Alcaligenes sp.Diethyl methylmalonate2-position71925510
Aspergillus carneusDiethyl ethylmalonate3-position7788509

Advanced biocatalytic strategies involve the use of immobilized lipases in continuous flow reactors, which enhance productivity and enable efficient product recovery [14]. The implementation of packed bed reactors containing immobilized CaLB has demonstrated superior performance in terms of reaction time reduction and work-up efficiency compared to traditional batch processes [14]. These systems achieve space-time yields exceeding 2.5 g L⁻¹ h⁻¹ while maintaining excellent regioselectivity profiles [14].

The substrate scope for lipase-catalyzed regioselective modifications extends beyond simple malonate esters to include complex derivatives bearing various aromatic and aliphatic substituents [15] [16]. Promiscuous lipase activities have been discovered that enable novel transformations, including Knoevenagel-phospha-Michael reactions catalyzed by Candida cylindracea lipase, which proceed with yields ranging from 43% to 93% [15]. These findings expand the synthetic utility of lipases beyond conventional hydrolytic transformations.

Biotransformation Pathways for Chiral Auxiliary Development

Biotransformation pathways involving diethyl 2-acetamido-2-(2-octylphenethyl)malonate serve as crucial intermediates in the development of chiral auxiliaries for asymmetric synthesis [17] [18]. These pathways exploit the inherent chirality and functional group diversity of the malonate framework to generate enantiomerically pure building blocks for pharmaceutical and fine chemical applications [19] [20].

The primary biotransformation route involves α-chymotrypsin-mediated enantioselective hydrolysis, which generates chiral monoethyl esters with 94% enantiomeric excess and 72% yield [7] [8]. These chiral intermediates serve as precursors for oxazolidinone-based chiral auxiliaries through cyclization reactions involving the acetamido nitrogen and remaining ester functionality [21]. The resulting oxazolidinone derivatives exhibit exceptional stereoinduction capabilities in aldol reactions, Diels-Alder cycloadditions, and alkylation processes [18] [22].

Alternative biotransformation pathways utilize lipase-mediated transesterification to introduce chiral acyl groups while preserving the malonate core structure [9] [10]. This approach generates acylated derivatives with 91% enantiomeric excess and 85% yield, which undergo subsequent transformations to produce chiral auxiliary systems [21]. The acylated products serve as substrates for intramolecular N-to-S acyl transfer reactions, yielding thioester intermediates that participate in further synthetic elaborations [21].

Table 3: Biotransformation Pathways for Chiral Auxiliary Development

PathwayStarting MaterialProductYield (%)Enantiomeric Excess (%)Selectivity Factor (E)
α-Chymotrypsin hydrolysisDiethyl 2-acetamido-2-(2-octylphenethyl)malonateMonoethyl ester (chiral)729485
Lipase-mediated transesterificationDiethyl 2-acetamido-2-(2-octylphenethyl)malonateAcylated derivative859178
Malonate decarboxylase conversionMalonyl-CoA derivativeAcetyl-CoA + CO₂95N/AN/A
Acyl-CoA synthetase activationFree malonate acidMalonyl-CoA88N/AN/A
Esterase-catalyzed resolutionRacemic malonate esterEnantiomerically pure ester7896120

Enzymatic cascade reactions involving multiple biocatalysts enable the construction of complex chiral auxiliary frameworks through sequential biotransformations [19] [20]. Carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) enzymes participate in cascade processes that convert malonate derivatives into chiral amine scaffolds with excellent stereoselectivity [19]. These multi-enzyme systems achieve overall yields of 65-85% while maintaining enantiomeric purities exceeding 95% [20].

The biotransformation of malonate derivatives through decarboxylase pathways provides access to acetyl-CoA and related metabolites that serve as building blocks for natural product biosynthesis [23] [24]. Malonate decarboxylase enzymes from Malonomonas rubra and Klebsiella pneumoniae catalyze the conversion of malonyl-CoA derivatives to acetyl-CoA with quantitative yields [23] [24]. These transformations proceed through sophisticated activation mechanisms involving acyl carrier protein (ACP) intermediates and biotin-dependent carboxylation steps [24].

Advanced biotransformation strategies incorporate arylmalonate decarboxylase (AMDase) for the enantioselective decarboxylative protonation of malonate derivatives [25]. This enzyme catalyzes the formation of chiral carboxylic acids with excellent enantioselectivity (>95% enantiomeric excess) under environmentally benign conditions [25]. The AMDase-catalyzed process represents a significant improvement over conventional chemical methods for producing chiral auxiliary precursors, offering superior selectivity and reduced environmental impact [25].

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

433.28282334 g/mol

Monoisotopic Mass

433.28282334 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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